1-(5-bromofuran-2-carbonyl)-5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
1-(5-bromofuran-2-carbonyl)-5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromofuran moiety, dimethoxyphenyl groups, and a dihydropyrazole ring
Scientific Research Applications
1-(5-bromofuran-2-carbonyl)-5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
Target of Action
The compound “ChemDiv1_007874” is part of ChemDiv’s library of small molecule covalent inhibitors . Covalent inhibitors form a stable, irreversible bond with their target enzyme or receptor
Mode of Action
As a covalent inhibitor, “ChemDiv1_007874” likely interacts with its target by forming a stable, irreversible bond . This bond formation leads to prolonged and often more potent inhibition .
Biochemical Pathways
Covalent inhibitors like “chemdiv1_007874” can effectively shut down key molecular pathways .
Pharmacokinetics
Covalent inhibitors generally ensure sustained activity at the target site, reducing the potential for resistance development .
Result of Action
Covalent inhibitors can lead to long-lasting inhibition of disease-associated enzymes or receptors, which can significantly enhance treatment outcomes .
Action Environment
It’s known that environmental factors can interact with genetic factors to influence the effects of drugs .
Preparation Methods
The synthesis of 1-(5-bromofuran-2-carbonyl)-5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bromofuran moiety: This can be achieved by brominating furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling reactions: The bromofuran intermediate is then coupled with appropriate dimethoxyphenyl derivatives through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Cyclization: The final step involves the cyclization of the coupled intermediate to form the dihydropyrazole ring. This can be achieved using hydrazine or its derivatives under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
1-(5-bromofuran-2-carbonyl)-5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl or carboxyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Comparison with Similar Compounds
When compared to similar compounds, 1-(5-bromofuran-2-carbonyl)-5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole stands out due to its unique combination of structural features. Similar compounds include:
1-(5-chlorofuran-2-carbonyl)-5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole: This compound has a chlorine atom instead of a bromine atom, which may result in different reactivity and biological activity.
1-(5-bromofuran-2-carbonyl)-5-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole: The position of the methoxy groups on the phenyl ring is different, potentially affecting the compound’s properties.
1-(5-bromofuran-2-carbonyl)-5-(2,5-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole: The position of the methoxy groups on the second phenyl ring is different, which may influence the compound’s reactivity and applications.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(2,5-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O6/c1-29-15-6-8-19(30-2)16(12-15)18-13-17(14-5-7-20(31-3)22(11-14)32-4)26-27(18)24(28)21-9-10-23(25)33-21/h5-12,18H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGPSNIBZABMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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